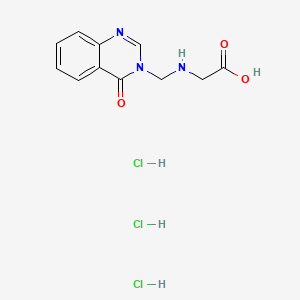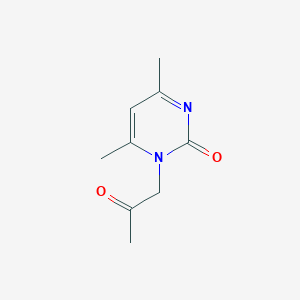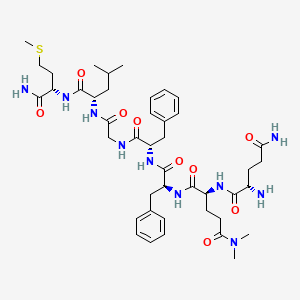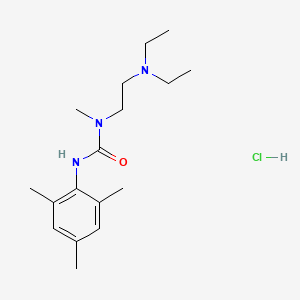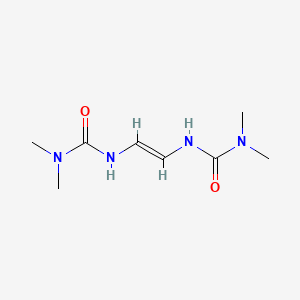![molecular formula C16H14O2S2 B14437883 1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) CAS No. 76256-33-2](/img/structure/B14437883.png)
1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is an organic compound with the molecular formula C16H14O2S2 It is characterized by the presence of two ethanone groups attached to a disulfide bridge, which is further connected to phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) typically involves the reaction of 4-acetylphenyl disulfide with appropriate reagents under controlled conditions. One common method includes the use of a disulfide exchange reaction, where 4-acetylphenyl disulfide is reacted with a thiol compound in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethanone groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ethanone groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) involves its ability to undergo redox reactions. The disulfide bridge can be cleaved and reformed, allowing it to participate in various biochemical processes. This compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Disulfanediyldi-2,1-phenylene)dipropanamide: Similar structure with propanamide groups instead of ethanone groups.
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but with different positional isomers.
Uniqueness
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is unique due to its specific arrangement of ethanone groups and the disulfide bridge
Eigenschaften
CAS-Nummer |
76256-33-2 |
|---|---|
Molekularformel |
C16H14O2S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-[2-[(2-acetylphenyl)disulfanyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14O2S2/c1-11(17)13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3 |
InChI-Schlüssel |
DWYLEEOHUAYTPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)

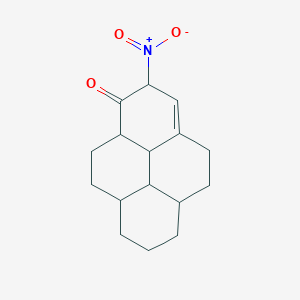
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
